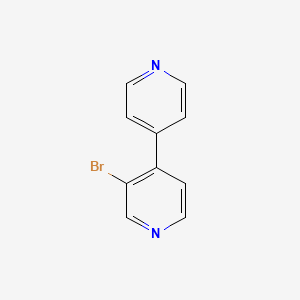

3-Bromo-4-(pyridin-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIILCHQXOCFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313619 | |

| Record name | 3-Bromo-4,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-41-8 | |

| Record name | 3-Bromo-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52311-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(pyridin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Pyridin 4 Yl Pyridine

Nucleophilic Substitution Reactions at the Bromine Center

The electron-withdrawing nature of the two pyridine (B92270) rings enhances the electrophilicity of the carbon atom attached to the bromine, making it a prime site for nucleophilic substitution reactions.

Amine-Mediated Nucleophilic Displacement

The reaction of 3-bromo-4-(pyridin-4-yl)pyridine with various amines represents a fundamental transformation. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the bromine, displacing the bromide ion. This process can proceed through a direct nucleophilic aromatic substitution (SNAr) mechanism.

However, the reaction with amines can be complex. The initial product, a primary or secondary amine, still possesses a nucleophilic lone pair on the nitrogen. libretexts.org This can lead to subsequent reactions with the starting alkyl halide, potentially resulting in the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.com The distribution of these products often depends on the reaction conditions and the stoichiometry of the reactants. youtube.com In the context of pyridine derivatives, nucleophilic aromatic substitution is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate through resonance. youtube.com

Thiol and Alkoxide Functionalization

Similar to amines, thiols and alkoxides can act as potent nucleophiles to displace the bromide from the 3-position of the pyridine ring. These reactions provide pathways to introduce sulfur and oxygen-containing functional groups, respectively. The mechanism is analogous to that of amine displacement, involving the attack of the sulfur or oxygen nucleophile on the electrophilic carbon center.

The table below summarizes the outcomes of nucleophilic substitution reactions on a related compound, 3-bromopyridine (B30812), which provides insight into the expected reactivity of this compound.

| Nucleophile | Product | Yield (%) |

| 1-Octanethiol | 3-(Octylthio)pyridine | 85 |

| Sodium methoxide | 3-Methoxypyridine | 75 |

| Sodium phenoxide | 3-Phenoxypyridine | 92 |

| Data derived from studies on 3-bromopyridine and are illustrative of potential reactions for this compound. |

Base-Catalyzed Aryl Halide Isomerization and Regioselective Substitution Pathways

A fascinating aspect of the reactivity of 3-bromopyridines, including by extension this compound, is the potential for base-catalyzed aryl halide isomerization. rsc.orgresearchgate.net Mechanistic studies suggest that in the presence of a strong base, 3-bromopyridines can isomerize to 4-bromopyridines via a pyridyne intermediate. rsc.orgresearchgate.netamazonaws.com This isomerization then allows for a facile nucleophilic aromatic substitution at the 4-position, leading to 4-substituted products. rsc.orgamazonaws.com This tandem isomerization-substitution process can be advantageous, as it allows for the functionalization of the 4-position starting from the more readily available 3-bromo isomer. rsc.org

For instance, the reaction of 3-bromopyridine with an alcohol in the presence of a base can yield a mixture of 3- and 4-alkoxypyridines. amazonaws.com The ratio of these products is influenced by the reaction conditions. When one equivalent of 3-bromopyridine reacts with four equivalents of an alcohol, a 2.4:1 ratio of the 4-substituted to the 3-substituted product can be obtained. amazonaws.com

Electrophilic Aromatic Substitution on the Pyridine Rings

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.govquora.com The nitrogen atom itself can also be protonated under the acidic conditions often required for EAS, further deactivating the ring. rsc.org When substitution does occur, it typically favors the 3-position (meta to the nitrogen) as the intermediates formed from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comyoutube.com In this compound, the situation is more complex due to the presence of two pyridine rings and a bromine substituent.

Nitration and Sulfonation Studies

The nitration of pyridine itself requires harsh conditions. quora.com For this compound, the deactivating effect of the bromo substituent and the pyridyl group would make nitration and sulfonation even more difficult. The position of substitution would be influenced by the directing effects of both the bromine atom (ortho-, para-directing but deactivating) and the pyridyl group. Computational studies on the nitration of pyridine-N-oxide suggest that without explicit solvation, the ortho product is kinetically favored, but with solvation, the para product is observed, which aligns with experimental findings. rsc.org

Halogenation Selectivity

Direct halogenation of pyridine via electrophilic aromatic substitution is often unselective and requires harsh conditions. nih.gov However, alternative strategies have been developed for the selective halogenation of pyridines. One approach involves the installation of a phosphine (B1218219) group at the 4-position, forming a phosphonium (B103445) salt, which is then displaced by a halide nucleophile in an SNAr reaction. nih.gov Another method for achieving 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.gov

For this compound, further halogenation would likely be challenging. The existing bromine atom would direct incoming electrophiles to the ortho and para positions of its ring. However, the strong deactivation of both rings makes predicting the regioselectivity of such a reaction difficult without specific experimental data.

Oxidation Pathways of the Pyridine Nitrogen Atoms

The nitrogen atoms in the pyridine rings of this compound can be oxidized to form the corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions.

The resulting N-oxides are versatile intermediates. For instance, the N-oxide functionality can facilitate nucleophilic substitution reactions at positions that are otherwise unreactive in the parent pyridine. This enhanced reactivity is attributed to the ability of the N-oxide to stabilize the intermediate Meisenheimer complex. While specific studies on the N-oxidation of this compound are not extensively detailed in the provided results, the chemistry of related bipyridine and bromopyridine N-oxides provides a strong precedent for its expected reactivity. For example, 3-bromopyridine N-oxide is a known compound, indicating the feasibility of such a transformation. sigmaaldrich.com

Furthermore, pyridine N-oxides can be utilized in fluorination reactions. Research on the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine highlights the potential of these intermediates in synthesizing fluorinated analogues. rsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to yield 3-fluoro-4-nitropyridine (B80604) N-oxide demonstrates a novel approach for introducing fluorine at the meta position, a challenging transformation for electron-rich aromatic systems. rsc.org This suggests that the N-oxide of this compound could potentially undergo similar transformations.

The reactivity of pyridine N-oxides is a subject of ongoing research, with their use in preparing various substituted pyridines being a key application. rsc.org

Reduction Chemistry of the Pyridine Rings

The pyridine rings of this compound can be reduced to their corresponding saturated piperidine (B6355638) derivatives through hydrogenation. This transformation is significant as it converts the flat, aromatic pyridine scaffold into a three-dimensional, flexible piperidine ring, a common motif in many biologically active compounds. chemrxiv.org

The direct hydrogenation of pyridines can be challenging due to their aromatic stability and potential to poison the catalyst. chemrxiv.org However, various catalytic systems have been developed to facilitate this reduction. These often involve transition metal catalysts such as palladium, rhodium, ruthenium, iridium, and cobalt. chemrxiv.orgmdpi.com For instance, palladium on carbon (Pd/C) is a commonly used catalyst for large-scale hydrogenation processes.

Recent advancements have focused on developing more selective and efficient catalysts. An iridium(III)-catalyzed ionic hydrogenation has been shown to be robust and selective for converting pyridines to functionalized piperidines, even in the presence of reduction-sensitive groups like bromo substituents. chemrxiv.org This method offers high yields and is scalable. chemrxiv.org Heterogeneous cobalt catalysts based on titanium nanoparticles have also been employed for the acid-free hydrogenation of pyridine derivatives. mdpi.com

The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, leading to either cis- or trans-isomers in the resulting piperidine rings. For example, hydroboration/hydrogenation cascades using boron ions have been shown to be cis-selective for 2,3-disubstituted pyridines. mdpi.com

The synthesis of piperidine derivatives from pyridines is a crucial transformation in medicinal chemistry, as it allows for the exploration of new chemical space and the development of novel therapeutic agents. chemrxiv.orgmdpi.com

| Catalyst System | Substrate Type | Key Features |

| Iridium(III) | Multi-substituted Pyridines | High selectivity, tolerates sensitive groups (e.g., bromo), scalable. chemrxiv.org |

| Rhodium | 3-substituted Pyridines | Milder conditions, shorter reaction times. mdpi.com |

| Cobalt-based Nanoparticles | Pyridine Derivatives | Acid-free conditions, can be performed in water. mdpi.com |

| Boron Ions with Hydrosilanes | Substituted Pyridines | Diastereoselective, cis-selective for 2,3-disubstituted pyridines. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Pyridin 4 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of 3-Bromo-4-(pyridin-4-yl)pyridine, the ¹H NMR spectrum reveals several distinct signals corresponding to the aromatic protons on the two pyridine (B92270) rings.

The interpretation of the spectrum relies on the chemical shifts (δ), which are influenced by the electron density around the proton, and the spin-spin coupling constants (J), which provide information about the number and proximity of neighboring protons. The protons on the pyridine ring containing the bromine atom are expected to show different chemical shifts compared to those on the unsubstituted pyridine ring due to the electron-withdrawing nature of the bromine atom.

A detailed analysis of the ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), allows for the assignment of each proton to its specific position on the pyridine rings. The expected signals would include doublets and doublets of doublets, characteristic of substituted pyridine rings.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.70 | d | 5.9 |

| H-2 | 8.65 | s | - |

| H-6 | 8.50 | d | 5.1 |

| H-5 | 7.50 | dd | 5.1, 1.5 |

| H-3' | 7.40 | d | 5.9 |

Note: The data presented in this table is a representative example based on known spectral data for similar compounds and may vary depending on the specific experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms attached to the nitrogen atoms and the bromine atom will exhibit characteristic downfield shifts due to the electronegativity of these atoms. The quaternary carbons (C-3 and C-4') will also have distinct chemical shifts. The complete assignment of the carbon signals provides a definitive map of the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) |

| C-4' | 150.5 |

| C-2' | 149.8 |

| C-6 | 148.2 |

| C-2 | 145.8 |

| C-4 | 142.1 |

| C-5 | 125.4 |

| C-3' | 124.2 |

| C-3 | 121.9 |

Note: The data presented in this table is a representative example based on known spectral data for similar compounds and may vary depending on the specific experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR spectra provide essential information, complex structures like this compound often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. These experiments reveal correlations between different nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are spin-spin coupled. This is invaluable for identifying adjacent protons and tracing the proton networks within each pyridine ring. For instance, a cross-peak between the signals of H-5 and H-6 would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range connectivities, typically over two or three bonds. It shows correlations between protons and carbons that are not directly bonded. This technique is particularly useful for assigning quaternary carbons and for confirming the linkage between the two pyridine rings by observing correlations between protons on one ring and carbons on the other. For example, a correlation between the H-3' protons and the C-4 carbon would definitively establish the connection point between the two rings.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt as to the connectivity of its constituent atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, offering a molecular fingerprint that is complementary to NMR data.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. These are often highly characteristic of the aromatic system.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyridine rings will give rise to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹), which is unique to the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N/C=C Ring Stretch | 1600-1400 |

| C-Br Stretch | 600-500 |

Note: This table provides expected ranges for the key vibrational modes.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to FTIR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, a non-centrosymmetric molecule, many vibrational modes are expected to be both Raman and IR active. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. Key features expected in the Raman spectrum include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine rings, where the rings expand and contract symmetrically, typically give rise to strong and sharp bands in the Raman spectrum, often around 1000 cm⁻¹.

C-Br Stretching: The C-Br stretch, while also IR active, can often be clearly observed in the Raman spectrum.

Skeletal Deformations: Low-frequency skeletal deformation modes of the bipyridyl system will also be present in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio with high accuracy. In the case of this compound, HRMS provides definitive confirmation of its molecular formula.

The analysis involves ionizing the compound, typically through electrospray ionization (ESI), and then analyzing the resulting ions in a high-resolution mass analyzer. This process yields a highly accurate mass measurement of the protonated molecule, denoted as [M+H]⁺.

For this compound, which has the chemical formula C₁₀H₇BrN₂, the theoretical monoisotopic mass of the protonated species [C₁₀H₈BrN₂]⁺ is calculated to be 234.9872 m/z. Experimental HRMS measurements have corroborated this with exceptional precision, yielding a value of 234.9871 m/z, a result that aligns remarkably well with the theoretical mass. nih.gov Such a high degree of accuracy is crucial for distinguishing the target compound from other potential isomers or molecules that share the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern, which displays two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇BrN₂ |

| Ion | [M+H]⁺ |

| Calculated m/z | 234.9872 |

| Found m/z | 234.9871 nih.gov |

| Mass Error | < 5 ppm |

| Ionization Mode | ESI⁺ |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. This technique has been pivotal in revealing the detailed solid-state structure of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters

Single-crystal X-ray diffraction analysis of this compound has been employed to determine its crystal structure with high precision. The compound is found to crystallize in the monoclinic space group P2₁/c. nih.govnih.gov This crystallographic data provides a precise map of the molecular arrangement within the crystal lattice.

The unit cell parameters, which delineate the dimensions and shape of the fundamental repeating unit in the crystal, have been determined and are presented below.

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical formula | C₁₀H₇BrN₂ | nih.gov |

| Formula weight | 235.09 | nih.gov |

| Temperature | 296(2) K | nih.gov |

| Wavelength | 0.71073 Å | nih.gov |

| Crystal system | Monoclinic | nih.gov |

| Space group | P2₁/c | nih.gov |

| a | 10.323(3) Å | nih.gov |

| b | 10.608(3) Å | nih.gov |

| c | 8.498(3) Å | nih.gov |

| α | 90° | nih.gov |

| β | 105.74(3)° | nih.gov |

| γ | 90° | nih.gov |

| Volume | 894.4(5) ų | nih.gov |

| Z | 4 | nih.gov |

| Density (calculated) | 1.747 Mg/m³ | nih.gov |

| Absorption coefficient | 4.381 mm⁻¹ | nih.gov |

| F(000) | 464 | nih.gov |

Molecular Conformation and Intramolecular Geometry (Bond Lengths, Angles, Dihedral Angles)

The X-ray structure of this compound reveals a non-planar molecular conformation. The two pyridine rings are twisted relative to each other, a key feature of the molecule's three-dimensional shape. The dihedral angle between the planes of these two rings in the solid state has been measured at approximately 57.6°. nih.gov

The intramolecular bond lengths and angles fall within the expected values for similar bipyridyl compounds. For example, the C-Br bond length is consistent with that observed in other brominated aromatic systems. The C-C and C-N bond lengths within the pyridine rings display the anticipated aromatic character.

Table 3: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value (Å/°) | Reference |

| Br1-C3 | 1.903(3) | nih.gov |

| C4-C1' | 1.491(4) | nih.gov |

| N1-C2 | 1.336(4) | nih.gov |

| N1-C6 | 1.338(4) | nih.gov |

| N1'-C2' | 1.337(4) | nih.gov |

| N1'-C6' | 1.332(4) | nih.gov |

| C2-N1-C6 | 117.2(3) | nih.gov |

| C2'-N1'-C6' | 116.9(3) | nih.gov |

| C3-C4-C1' | 122.2(3) | nih.gov |

| C5-C4-C1' | 118.0(3) | nih.gov |

Supramolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking, Halogen Bonding, C-H...X Interactions)

The arrangement of molecules in the crystal of this compound is stabilized by a network of intermolecular forces. In the absence of strong, classical hydrogen bonds, the crystal structure is primarily governed by weaker interactions, including halogen bonding, π-π stacking, and C-H···N interactions.

Halogen Bonding: A significant feature of the crystal packing is the presence of Br···N halogen bonds. nih.govnih.gov In this interaction, the bromine atom of one molecule engages with the nitrogen atom of an adjacent pyridine ring, typically forming a linear or nearly linear geometry. This type of interaction is instrumental in the self-assembly of the molecules in the solid state. nih.govnih.gov

π-π Stacking: The pyridine rings of neighboring molecules participate in π-π stacking interactions. These interactions, which involve the face-to-face alignment of the aromatic rings, contribute significantly to the stability of the crystal lattice. The distances between the centroids of the interacting rings are generally found to be between 3.6 and 3.8 Å. nih.gov

C-H···N Interactions: The crystal structure is further solidified by weak C-H···N hydrogen bonds, where a hydrogen atom attached to a carbon on one molecule interacts with a nitrogen atom on an adjacent molecule. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis serves as a powerful method for visualizing and quantifying the intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be highlighted.

For this compound, this analysis reveals distinct red areas on the surface, which signify close contacts and strong intermolecular interactions. The most prominent of these red spots correspond to the Br···N halogen bonds and C-H···N interactions, providing visual confirmation of their critical role in the crystal packing. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative breakdown of the various types of intermolecular contacts. The fingerprint plot for this compound exhibits characteristic features corresponding to different interactions:

H···H contacts: These are the most prevalent interactions, appearing as a large, diffuse area in the fingerprint plot. nih.gov

C···H/H···C contacts: Representing van der Waals forces, these are also major contributors to the crystal packing. nih.gov

N···H/H···N contacts: These are visible as distinct "wings" on the fingerprint plot and correspond to the C-H···N interactions. nih.gov

Br···N/N···Br contacts: These provide a clear and direct indication of the halogen bonding within the crystal. nih.gov

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Pyridin 4 Yl Pyridine

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to modern chemical research. DFT, with its inclusion of electron correlation effects, often provides a good balance between accuracy and computational cost, making it a popular choice for studying medium-sized molecules. The B3LYP functional is a commonly used hybrid functional in DFT. The Hartree-Fock method, while being a more foundational ab initio approach, can be computationally demanding and does not account for electron correlation to the same extent as DFT. These methods are frequently employed to investigate the electronic and structural properties of pyridine (B92270) derivatives. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 3-Bromo-4-(pyridin-4-yl)pyridine, this would involve determining the dihedral angle between the two pyridine rings, as rotation around the C-C single bond connecting them can lead to different conformers.

In a typical study, the initial structure of the molecule would be built and then optimized using a chosen level of theory and basis set, for instance, B3LYP with the 6-311+G(d,p) basis set. researchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, which corresponds to a stable conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum.

Conformational analysis would further explore the rotational barrier around the inter-ring C-C bond, identifying the most stable (lowest energy) conformation and any transitional states. This is crucial as the conformation can significantly influence the molecule's electronic properties and reactivity.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, a DFT calculation would provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. The visualization of these orbitals would show their spatial distribution, indicating the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. |

This table illustrates the type of data obtained from FMO analysis. Actual values for this compound would require specific computational results.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine rings due to the lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The area around the bromine atom might also exhibit specific potential features influencing its reactivity. The MEP surface provides a comprehensive picture of the charge distribution and is a good predictor of chemical reactivity. researchgate.netresearchgate.net

Understanding the distribution of electron charge on the atoms of a molecule is crucial for explaining its reactivity and intermolecular interactions. Computational methods provide several ways to calculate atomic charges, with Mulliken population analysis and Natural Bond Orbital (NBO) analysis being two common approaches.

Mulliken charge analysis is a relatively simple method based on the partitioning of the electron density among the atoms. However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results. stackexchange.com

NBO analysis, on the other hand, is generally considered more robust and less basis-set dependent. stackexchange.com It provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. The NBO method calculates the natural atomic charges, which are derived from the occupancies of the natural atomic orbitals. These charges often provide a better description of the electron distribution in the molecule. researchgate.net For this compound, NBO analysis would provide insights into the charge on each atom, highlighting the electrophilic and nucleophilic centers.

Table 2: Illustrative Atomic Charge Data Comparison

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| C1 | Example Value | Example Value |

| N1 | Example Value | Example Value |

| Br | Example Value | Example Value |

This table illustrates the type of data obtained from atomic charge analysis. Actual values for this compound would require specific computational results.

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic properties, which can be invaluable for the interpretation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry can aid in the interpretation of NMR spectra by predicting the chemical shifts of different nuclei. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR chemical shifts. researchgate.net

The GIAO method, typically used in conjunction with DFT (e.g., B3LYP), calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors are then used to determine the chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, a GIAO-DFT calculation would predict the 1H and 13C NMR chemical shifts. researchgate.net By comparing the calculated chemical shifts with the experimental spectrum, one can confidently assign the signals to the specific protons and carbons in the molecule. This is particularly useful for complex molecules where the signals may overlap or be difficult to assign based on empirical rules alone. The accuracy of the predicted shifts depends on the level of theory, the basis set, and whether solvent effects are included in the calculation. nih.govresearchgate.net

Theoretical Vibrational Frequencies

The theoretical vibrational frequencies of this compound can be calculated using quantum chemical methods such as Density Functional Theory (DFT). These calculations predict the energies of the molecule's normal modes of vibration, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved.

For related pyridine derivatives, studies have employed methods like the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)) to compute vibrational spectra. epstem.net Such analyses for this compound would allow for a comprehensive understanding of its intramolecular dynamics. The characteristic vibrations of the pyridine rings and the C-Br bond would be of particular interest.

A typical output of such a study would be a table comparing the calculated and experimental vibrational frequencies.

Table 1: Hypothetical Theoretical and Experimental Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Not Available | Aromatic C-H stretching |

| ν(C=N) pyridine | 1600-1550 | Not Available | Pyridine ring C=N stretching |

| ν(C=C) pyridine | 1500-1400 | Not Available | Pyridine ring C=C stretching |

| δ(C-H) in-plane | 1300-1000 | Not Available | In-plane C-H bending |

| γ(C-H) out-of-plane | 900-700 | Not Available | Out-of-plane C-H bending |

| ν(C-Br) | 650-550 | Not Available | C-Br stretching |

This table is a template for the kind of data that would be generated from a computational study of the vibrational frequencies of this compound.

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields, such as those from lasers. These properties are crucial for applications in optoelectronics and photonics. For this compound, computational methods can predict its NLO response.

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that influence a molecule's interactions and its NLO response. The dipole moment is a measure of the charge separation within the molecule, while polarizability describes how easily the electron cloud can be distorted by an external electric field.

Computational studies on similar heterocyclic compounds have used DFT methods to calculate these properties. epstem.net For this compound, these calculations would reveal how the bromine atom and the arrangement of the two pyridine rings affect the charge distribution and electronic response.

Table 2: Hypothetical Calculated Dipole Moment and Polarizability of this compound (Note: The following data is illustrative and not based on published computational results for this specific molecule.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | Not Available |

| Mean Polarizability (α) in esu | Not Available |

| Anisotropy of Polarizability (Δα) in esu | Not Available |

This table presents the type of data that would be obtained from a computational analysis of the electronic properties of this compound.

The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. Molecules with large β values are sought after for applications such as frequency doubling of laser light. Computational chemistry provides a powerful tool for predicting the β of a molecule before its synthesis and experimental characterization.

DFT calculations are commonly employed to determine the first hyperpolarizability. epstem.net For this compound, these calculations would involve optimizing the molecular geometry and then computing the components of the β tensor. The magnitude of β is influenced by factors such as the presence of electron-donating and electron-accepting groups and the extent of π-conjugation, all of which are relevant to the structure of this compound.

Table 3: Hypothetical Calculated First Hyperpolarizability of this compound (Note: The following data is illustrative and not based on published computational results for this specific molecule.)

| Component | Calculated Value (esu) |

|---|---|

| β_total | Not Available |

This table shows the kind of data that would result from a computational investigation into the NLO properties of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the bond connecting the two pyridine rings. In a condensed phase (e.g., in a solvent or in a crystal), MD simulations can reveal how the molecule interacts with its neighbors, including hydrogen bonding and π-π stacking interactions. Such simulations are valuable for understanding how the molecule behaves in a realistic environment. Studies on related pyridine derivatives have utilized MD simulations to understand their interactions with biological targets. nih.gov

Energy Framework Analysis for Intermolecular Interaction Quantification

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method calculates the interaction energies between pairs of molecules in the crystal and categorizes them into electrostatic, dispersion, and total interaction energies.

For a crystalline sample of this compound, energy framework analysis would provide a detailed picture of the forces holding the crystal together. iucr.orgnih.govrasayanjournal.co.in It would allow for the identification of the dominant interaction types, such as whether the crystal packing is primarily driven by dispersion forces or by specific electrostatic interactions like hydrogen bonds or halogen bonds. This understanding is crucial for crystal engineering and for predicting the physical properties of the solid state. The analysis typically results in 3D visualizations where the strength and nature of the interactions are represented by colored cylinders connecting molecular centroids. iucr.orgnih.govrasayanjournal.co.in

Applications of 3 Bromo 4 Pyridin 4 Yl Pyridine in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block and Chemical Intermediate

With a molecular formula of C10H7BrN2 and a molecular weight of 235.08 g/mol , 3-Bromo-4-(pyridin-4-yl)pyridine serves as a versatile scaffold in synthetic chemistry. cymitquimica.commoldb.com Its utility stems from the presence of multiple reactive sites, namely the bromine atom and the nitrogen atoms within the pyridine (B92270) rings, which can be selectively targeted to build molecular complexity.

Precursor for Polysubstituted Pyridine Derivatives

The pyridine ring is a fundamental structural motif found in a vast number of bioactive molecules, agrochemicals, and natural products. nih.gov The creation of highly substituted pyridine derivatives is a key objective in medicinal and materials chemistry. nih.gov this compound acts as a valuable precursor for generating such polysubstituted pyridines. The bromine atom on one of the pyridine rings can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of substituents. whiterose.ac.uk This allows for the systematic modification of the bipyridine core, leading to libraries of compounds with diverse functionalities. For instance, palladium-catalyzed coupling reactions of brominated pyridines are a common strategy to form new carbon-carbon or carbon-heteroatom bonds, thereby producing more elaborate pyridine structures. acs.org

Scaffold for Complex Heterocyclic Systems

Beyond simple substitution, this compound can serve as a foundational scaffold for the construction of more intricate heterocyclic systems. The bipyridine unit can be incorporated into larger, fused ring systems, which are often found in pharmacologically active compounds and advanced materials. For example, the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biomedical applications, often involves the use of substituted pyridine precursors. mdpi.com The strategic placement of the bromine atom on the this compound backbone provides a handle for annulation reactions, where additional rings are fused onto the existing pyridine framework. This approach has been used to create complex molecular architectures, including those found in inhibitors of signaling pathways relevant to disease. nih.gov The development of multi-component reactions further expands the utility of such building blocks in generating skeletal diversity in heterocyclic libraries. acs.org

Intermediate in Agrochemical Development

Pyridine-based compounds are critically important in the agrochemical industry, functioning as fungicides, insecticides, and herbicides. nih.gov The discovery of new and effective agrochemicals often relies on the derivatization of key intermediates. nih.gov this compound and related brominated pyridines are valuable intermediates in this field. The bromine atom allows for the introduction of various functional groups that can modulate the biological activity and physical properties of the resulting molecule, a crucial aspect of developing new crop protection agents. The synthesis of important agrochemical precursors, such as 3-bromo-4-methylpyridine, highlights the industrial relevance of brominated pyridine intermediates. google.com

Applications in Ligand Design for Coordination Chemistry

The two nitrogen atoms in the pyridine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex, and the properties of the resulting complex are highly dependent on the structure of the ligand. The rich coordination chemistry of pyridine-type ligands has been instrumental in creating functional materials. nih.gov

Synthesis of Metal-Organic Frameworks (MOFs) Components

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention for their applications in gas storage, separation, and catalysis. This compound is identified as a compound relevant to Metal Organic Frameworks research. moldb.com The bipyridine structure can act as a ditopic linker, coordinating to two different metal centers to build up the framework. The bromine atom offers a site for post-synthetic modification, where the properties of the MOF can be fine-tuned after its initial assembly.

Development of Chelating Ligands for Transition Metal Catalysis

Bipyridine-based ligands are widely used in transition metal catalysis, where they can stabilize the metal center and influence the outcome of the catalytic reaction. This compound can be used to synthesize more complex chelating ligands. For example, the bromine atom can be a site for further elaboration to create multidentate ligands that can bind to a metal ion through multiple coordination sites. These chelating ligands can form stable complexes with transition metals, which can then be employed as catalysts in a variety of organic transformations. The ability to control the structure of the ligand by modifying the bipyridine core allows for the rational design of catalysts with specific activities and selectivities. nih.gov

Development of Functional Materials

The unique electronic and structural characteristics of bipyridine compounds make them prime candidates for the development of a variety of functional materials. Their ability to act as ligands for metal ions, their inherent photophysical properties, and their capacity to be incorporated into larger polymeric or supramolecular assemblies are key to their utility.

Optical Materials Based on Nonlinear Optical Properties

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications ranging from optical data storage to telecommunications. The second-order NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of donor-acceptor π-conjugated systems that can lead to large molecular hyperpolarizabilities.

Although specific research on the NLO properties of this compound is not prominent, the broader family of bipyridine derivatives has shown significant promise in this area. Current time information in Bangalore, IN.acs.org The general strategy involves creating a "push-pull" system where an electron-donating group and an electron-withdrawing group are attached to the bipyridine core, enhancing the intramolecular charge transfer and, consequently, the NLO response. The nitrogen atoms in the pyridine rings inherently act as electron-withdrawing groups. The bromine atom on one of the pyridine rings of this compound can be readily substituted with various donor groups via cross-coupling reactions, making it a versatile precursor for NLO-active molecules.

Table 1: Potential Synthetic Routes to NLO Materials from this compound

| Reaction Type | Reactant | Potential Product |

| Suzuki Coupling | Arylboronic acid with donor substituent | Donor-substituted 4,4'-bipyridine |

| Stille Coupling | Organostannane with donor substituent | Donor-substituted 4,4'-bipyridine |

| Buchwald-Hartwig Amination | Amine | Amino-substituted 4,4'-bipyridine |

This table represents hypothetical synthetic pathways based on established organic chemistry principles for bipyridine functionalization. Specific reaction conditions and outcomes for this compound would require experimental validation.

Components in Sensor Technologies (e.g., Fluorescence Switching)

Fluorescence-based sensors are highly valued for their sensitivity and selectivity in detecting a wide range of analytes, including metal ions and small molecules. The principle of fluorescence switching often relies on the modulation of a fluorophore's emission in response to an external stimulus. Pyridine-based molecules are frequently employed in the design of such sensors due to the ability of the nitrogen atom to coordinate with metal ions, which can perturb the electronic structure of the molecule and alter its fluorescence properties. mdpi.com

While there is no specific literature detailing the use of this compound in fluorescence switching sensors, its bipyridine core is a well-established platform for the construction of fluorescent chemosensors. The two nitrogen atoms can act as a chelating unit for metal ions. The bromine atom provides a handle for introducing other functionalities, such as additional binding sites or groups that can tune the photophysical properties of the molecule. For instance, the bromine could be replaced with a fluorescent moiety, and the bipyridine unit could serve as the recognition site for an analyte. Binding of the analyte would then induce a conformational change or an electronic perturbation that would be signaled by a change in fluorescence (e.g., "turn-on" or "turn-off" response).

Materials for Electronic Devices

The field of organic electronics is rapidly expanding, with organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) being key areas of research. The performance of these devices is heavily dependent on the charge transport properties and energy levels of the organic semiconductor materials used. Pyridine-containing molecules have been investigated as electron-transporting materials in OLEDs due to the electron-deficient nature of the pyridine ring.

There are no specific reports on the application of this compound in electronic devices. However, the bipyridine scaffold is a component of more complex molecules that have been studied as organic semiconductors. For example, derivatives of pyridine-3,5-dicarbonitrile (B74902) have been synthesized and shown to have electron-transporting properties suitable for use in OLEDs. The synthetic accessibility of functionalized bipyridines, including the potential for creating extended aromatic systems through reactions at the bromine position of this compound, suggests that it could serve as a valuable building block in the synthesis of novel organic semiconductors. The introduction of various aromatic or heteroaromatic groups can be used to tune the HOMO/LUMO energy levels and the solid-state packing of the resulting materials, which are critical parameters for their performance in electronic devices.

Emerging Research Avenues and Future Perspectives for 3 Bromo 4 Pyridin 4 Yl Pyridine Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of bipyridine derivatives has traditionally relied on classical cross-coupling reactions, which, while effective, often present environmental and economic drawbacks. The future in this area is geared towards the adoption of greener, more efficient, and atom-economical strategies. Research is increasingly focused on methodologies that minimize waste, avoid harsh conditions, and reduce reliance on expensive or toxic catalysts.

Emerging synthetic approaches applicable to 3-Bromo-4-(pyridin-4-yl)pyridine include transition-metal-free C-H functionalization, which offers a more direct and sustainable route for C-C bond formation. mdpi.com For instance, methods employing a bis-phenalenyl compound can generate a reactive pyridyl radical from a halogenated pyridine (B92270), enabling coupling without a metal catalyst. mdpi.com Another green avenue is dehydrogenative coupling, where C-H bonds are directly activated to form bipyridines, a process catalyzed by complexes like diruthenium tetrahydride. mdpi.com Furthermore, advancements in nickel-catalyzed reductive couplings, which can proceed without external ligands, present a more facile and high-yielding alternative to traditional methods. mdpi.com These modern techniques represent a significant shift towards more economical and environmentally friendly production of functionalized bipyridines.

| Synthetic Approach | Core Principle | Potential Advantages for Bipyridine Synthesis |

| Dehydrogenative Coupling | Direct C-H/C-H bond activation and coupling between two pyridine rings, often catalyzed by ruthenium complexes. mdpi.com | High atom economy, avoids pre-functionalization of starting materials. |

| Transition-Metal-Free C-H Functionalization | Use of organic radicals to facilitate C-C bond formation, bypassing the need for metal catalysts. mdpi.com | Avoids catalyst toxicity and contamination, lowers costs. |

| Advanced Reductive Couplings | Nickel-catalyzed homocoupling of halopyridines that can operate under mild conditions without complex ligands. mdpi.com | High yields, operational simplicity, reduced ligand cost. |

Exploration of Undiscovered Reactivity Profiles and Reaction Pathways

While the bromine atom on this compound is a well-understood handle for traditional cross-coupling reactions like Suzuki and Stille couplings researchgate.netnih.gov, its full reactive potential is far from exhausted. Future research will delve into unlocking novel transformations and reaction pathways, focusing particularly on the direct functionalization of the pyridine rings.

A significant frontier is the application of transition-metal-catalyzed C-H bond activation. acs.org This powerful strategy allows for the direct installation of functional groups onto the C-H bonds of the pyridine rings, bypassing the need for pre-existing activating groups. acs.orgrsc.org Osmium and iridium polyhydride complexes, for example, have been shown to promote C-H bond activation in 2,2'-bipyridines, leading to cyclometalated products that represent new structural motifs. csic.es The regioselectivity of these reactions can often be controlled, offering access to derivatives that are difficult to obtain through classical synthesis. acs.org Exploring the C-H activation of this compound could yield a new class of highly functionalized, non-symmetrical bipyridine ligands with unique coordination properties.

| Reaction Pathway | Description | Potential Outcome for this compound |

| Direct C-H Activation | Transition-metal-catalyzed cleavage and functionalization of C-H bonds on the pyridine rings. acs.orgrsc.orgcsic.es | Creation of novel, non-symmetrical derivatives; access to new isomers. |

| "Rollover" Cyclometalation | An intramolecular C-H activation process promoted by metals like osmium, where a substituent "rolls over" to allow C-H activation at a different position. csic.es | Formation of unique organometallic complexes with pincer-like ligands. |

| Modular Cationic Functionalization | C-H activation of pyridine N-oxides to install cationic groups like trimethylammonium, significantly altering electronic properties. rsc.org | Generation of derivatives with enhanced solubility in polar solvents and more anodic reduction potentials. rsc.org |

Integration into Advanced Supramolecular Architectures

The bidentate chelating nature of the bipyridine core makes this compound an ideal building block, or "linker," for constructing complex, functional supramolecular systems. A major research direction is its incorporation into Metal-Organic Frameworks (MOFs), which are highly porous, crystalline materials with applications in catalysis, gas storage, and separations. nih.govnorthwestern.edu

The true potential of using this compound in this context lies in post-synthetic modification (PSM) . acs.org In this strategy, a MOF is first constructed using the bromo-functionalized linker. Subsequently, the bromine atom, which is now part of the stable framework, can be chemically transformed. This allows for the introduction of new functionalities into the MOF's pores without altering the underlying structure. acs.org For example, the bromine can be converted into other groups via coupling reactions, enabling the precise tuning of the MOF's chemical and physical properties. nih.gov This approach overcomes the limitations of direct synthesis, where the desired functional groups might not be compatible with the initial MOF formation conditions. northwestern.edu

| Supramolecular Concept | Role of this compound | Key Advantage |

| Metal-Organic Frameworks (MOFs) | Acts as the organic linker connecting metal nodes to form a porous, crystalline network. nih.gov | The bromine atom serves as a latent reactive site within the framework. |

| Post-Synthetic Modification (PSM) | The bromine atom on the incorporated linker is chemically modified after the MOF has been assembled. acs.org | Allows for the introduction of complex functional groups that are incompatible with direct synthesis, enabling fine-tuning of MOF properties. northwestern.edu |

| Post-Synthetic Metalation | The bipyridine unit itself can be metalated after the MOF is formed, creating single-site solid catalysts. nih.gov | Creates highly stable and recyclable heterogeneous catalysts for organic transformations. nih.gov |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

As the complexity of target molecules and materials increases, computational chemistry has become an indispensable tool for rational design and for predicting properties. Future research on this compound and its derivatives will heavily leverage in silico methods to guide synthetic efforts and accelerate discovery.

Density Functional Theory (DFT) can be used to calculate and predict the electronic structure, redox potentials, and optical properties of novel derivatives. rsc.org For example, DFT can help determine how different substituents added to the bipyridine core will affect its electron-donating or -accepting strength, which is crucial for designing ligands for catalysts or photosensitizers. rsc.orgacs.org Molecular dynamics and other simulation techniques can predict how these molecules will assemble into larger structures like MOFs or interact with biological targets. nih.gov By screening vast virtual libraries of potential derivatives, researchers can identify promising candidates with tailored properties for specific applications, be it in catalysis, electronics, or materials science, thereby focusing laboratory work on the most viable targets.

| Computational Method | Application to Bipyridine Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Calculating electronic structure and energy levels of molecules. rsc.org | Redox potentials, band gaps, charge transfer characteristics, optical absorption spectra. rsc.orgresearchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Analyzing the HOMO and LUMO energy levels to understand reactivity. nih.gov | Prediction of chemical reactivity, stability of complexes, and binding efficacy. nih.gov |

| Molecular Docking | Simulating the binding of a ligand to a protein's active site or within a host structure. nih.gov | Binding affinity (e.g., Kb, ΔGb°), interaction types (H-bonds, π-stacking), stability of supramolecular assemblies. nih.gov |

Q & A

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity: Category 4; skin irritation: Category 2) .

- Ventilation : Use fume hoods to avoid inhalation (STOT category 3 risk) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can discrepancies between computational and experimental reactivity data for this compound be resolved?

Q. Advanced

- Re-examine solvent effects : DFT calculations often neglect solvation; compare gas-phase vs. solvent-inclusive models .

- Validate transition states : Use experimental kinetics (e.g., Eyring plots) to confirm computed activation barriers .

- Assess steric effects : X-ray structures may reveal unmodeled steric hindrance from adjacent pyridyl groups .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

How do electron-withdrawing groups (EWGs) influence the reactivity of this compound?

Advanced

EWGs (e.g., NO, CF) at the 2-position enhance electrophilicity at C3-Br, accelerating NAS. Conversely, EWGs at C5 may deactivate the ring by withdrawing electron density via conjugation . Example modifications:

- Trifluoromethylation : Use Cu-mediated coupling for CF introduction at C2 .

- Nitro groups : Introduce via nitration followed by bromination; monitor regioselectivity with -labeling .

What strategies mitigate byproduct formation in Suzuki-Miyaura couplings with this compound?

Q. Advanced

- Ligand selection : Bulky ligands (e.g., SPhos) suppress homo-coupling .

- Pd catalyst screening : Pd(OAc)/XPhos systems reduce debromination vs. Pd(PPh) .

- Temperature modulation : Reactions at 60°C balance conversion and side-product suppression .

How does intercalation affect the optical properties of this compound derivatives?

Advanced

Intercalation into layered materials (e.g., montmorillonite) enhances nonlinear optical (NLO) response by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.